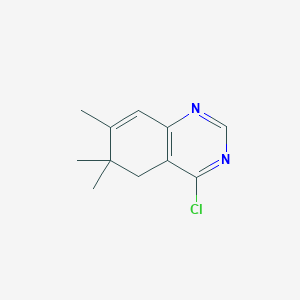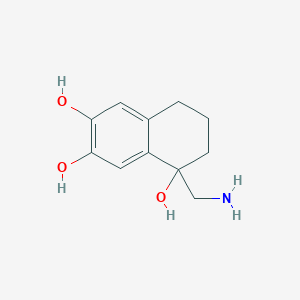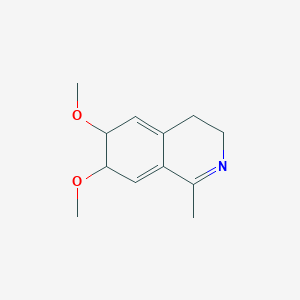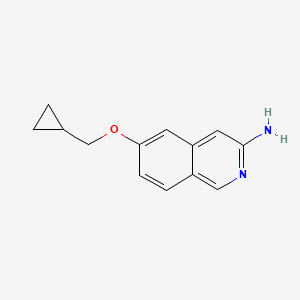
4-Chloro-6,6,7-trimethyl-5,6-dihydroquinazoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Chloro-6,6,7-trimethyl-5,6-dihydroquinazoline: is a chemical compound with a molecular weight of 208.69 g/mol. It is known for its unique blend of reactivity and stability, making it a valuable asset for a wide range of applications . The compound is characterized by its chloro and trimethyl substitutions on the dihydroquinazoline ring, which contribute to its distinct chemical properties.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-6,6,7-trimethyl-5,6-dihydroquinazoline typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of a suitable precursor in the presence of a chlorinating agent. The reaction conditions often include the use of solvents such as dichloromethane or toluene, and the reaction is carried out at elevated temperatures to facilitate the formation of the dihydroquinazoline ring.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory synthesis. The process is optimized for higher yields and purity, often involving multiple purification steps such as recrystallization or chromatography to ensure the final product meets industrial standards.
化学反応の分析
Types of Reactions: 4-Chloro-6,6,7-trimethyl-5,6-dihydroquinazoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazoline derivatives.
Reduction: Reduction reactions can lead to the formation of dihydroquinazoline derivatives.
Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products:
Oxidation: Quinazoline derivatives.
Reduction: Dihydroquinazoline derivatives.
Substitution: Substituted quinazoline derivatives with various functional groups.
科学的研究の応用
4-Chloro-6,6,7-trimethyl-5,6-dihydroquinazoline has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 4-Chloro-6,6,7-trimethyl-5,6-dihydroquinazoline involves its interaction with specific molecular targets. The chloro and trimethyl groups play a crucial role in its binding affinity and reactivity. The compound may interact with enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context of use.
類似化合物との比較
4-Chloro-6,6,8-trimethyl-5,6-dihydroquinazoline: Similar structure but with a different substitution pattern.
6,6,7-Trimethyl-5,6-dihydroquinazoline: Lacks the chloro group, leading to different reactivity and properties.
4-Chloro-5,6-dihydroquinazoline: Lacks the trimethyl groups, affecting its stability and reactivity.
Uniqueness: 4-Chloro-6,6,7-trimethyl-5,6-dihydroquinazoline is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. The presence of both chloro and trimethyl groups enhances its versatility and makes it suitable for a wide range of applications in scientific research and industry.
特性
分子式 |
C11H13ClN2 |
|---|---|
分子量 |
208.69 g/mol |
IUPAC名 |
4-chloro-6,6,7-trimethyl-5H-quinazoline |
InChI |
InChI=1S/C11H13ClN2/c1-7-4-9-8(5-11(7,2)3)10(12)14-6-13-9/h4,6H,5H2,1-3H3 |
InChIキー |
FZZUBQBESJQMHW-UHFFFAOYSA-N |
正規SMILES |
CC1=CC2=C(CC1(C)C)C(=NC=N2)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2,4-Dioxo-1,3-diazaspiro[4.5]decane-7-carboxylic acid](/img/structure/B11892662.png)



![2-Acetyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-B]indole](/img/structure/B11892683.png)


![1-benzyl-1H-pyrrolo[2,3-c]pyridine](/img/structure/B11892698.png)

![6-Chloro-1-methyl-1H-pyrrolo[3,2-c]pyridine-3-carboxylic acid](/img/structure/B11892722.png)

![3-Bromo-1-methyl-1H-pyrazolo[4,3-b]pyridine](/img/structure/B11892731.png)
